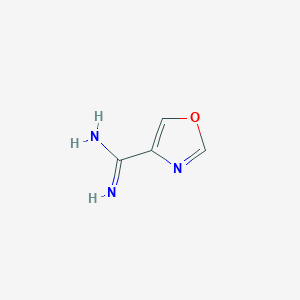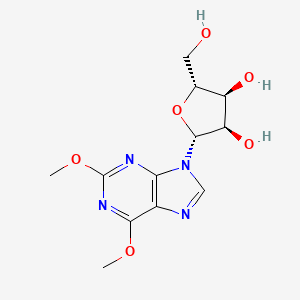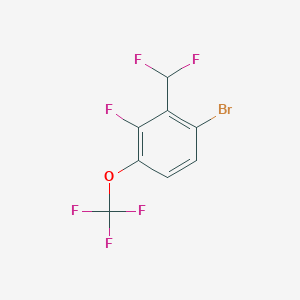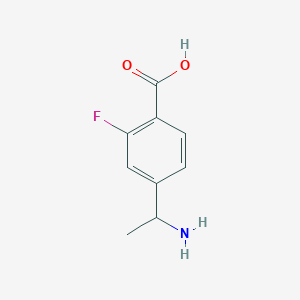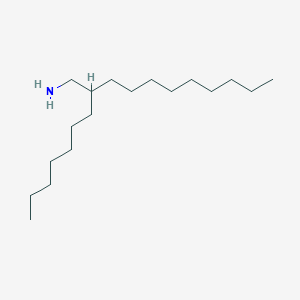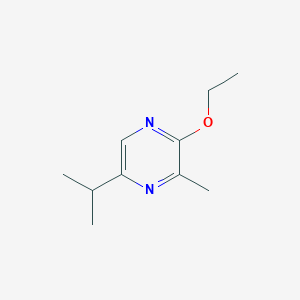
(S)-Methyl2-bromo-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl2-bromo-4-methylpentanoate is an organic compound with a chiral center, making it an enantiomerically pure substance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl2-bromo-4-methylpentanoate typically involves the bromination of (S)-Methyl 4-methylpentanoate. This can be achieved using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl2-bromo-4-methylpentanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to (S)-Methyl 4-methylpentanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the compound into corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Requires strong oxidizing agents and is usually carried out under acidic or basic conditions depending on the desired product.
Major Products
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Reduction: Yields (S)-Methyl 4-methylpentanoate.
Oxidation: Results in carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
(S)-Methyl2-bromo-4-methylpentanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of chiral drugs and active pharmaceutical ingredients.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Methyl2-bromo-4-methylpentanoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In reduction and oxidation reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparación Con Compuestos Similares
Similar Compounds
®-Methyl2-bromo-4-methylpentanoate: The enantiomer of (S)-Methyl2-bromo-4-methylpentanoate with similar chemical properties but different biological activities.
Methyl 2-bromo-4-methylpentanoate: The racemic mixture containing both (S) and ® enantiomers.
Methyl 4-methylpentanoate: The non-brominated precursor of this compound.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity and selectivity in chemical reactions also distinguish it from its racemic and non-chiral counterparts.
Propiedades
Fórmula molecular |
C7H13BrO2 |
|---|---|
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
methyl (2S)-2-bromo-4-methylpentanoate |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4H2,1-3H3/t6-/m0/s1 |
Clave InChI |
SRPGFJDOALJGMR-LURJTMIESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)OC)Br |
SMILES canónico |
CC(C)CC(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


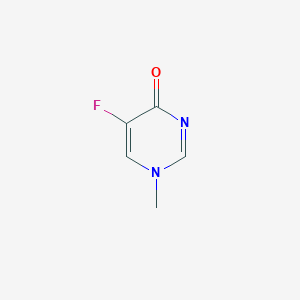

![6-Fluoro-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B15246515.png)
